4-Bromo-2-(difluoromethyl)-3-methylpyridine 4-Bromo-2-(difluoromethyl)-3-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136712
InChI: InChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3
SMILES:
Molecular Formula: C7H6BrF2N
Molecular Weight: 222.03 g/mol

4-Bromo-2-(difluoromethyl)-3-methylpyridine

CAS No.:

Cat. No.: VC20136712

Molecular Formula: C7H6BrF2N

Molecular Weight: 222.03 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-(difluoromethyl)-3-methylpyridine -

Specification

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
IUPAC Name 4-bromo-2-(difluoromethyl)-3-methylpyridine
Standard InChI InChI=1S/C7H6BrF2N/c1-4-5(8)2-3-11-6(4)7(9)10/h2-3,7H,1H3
Standard InChI Key LVHVSDFRUGPCDJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN=C1C(F)F)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s pyridine core is substituted with three distinct groups:

  • Bromine at the 4-position, introducing electrophilic reactivity for cross-coupling reactions.

  • Difluoromethyl at the 2-position, enhancing metabolic stability and lipophilicity.

  • Methyl at the 3-position, providing steric bulk and influencing regioselectivity in reactions.

The IUPAC name is 4-bromo-2-(difluoromethyl)-3-methylpyridine, with a canonical SMILES representation of CC1=C(C=CN=C1C(F)F)Br\text{CC1=C(C=CN=C1C(F)F)Br} and an InChIKey of LVHVSDFRUGPCDJ-UHFFFAOYSA-N .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H6BrF2N\text{C}_7\text{H}_6\text{BrF}_2\text{N}
Molecular Weight222.03 g/mol
CAS Number1806777-93-4
PubChem Compound ID118828798

Synthesis and Reactivity

Synthetic Routes

The synthesis of 4-bromo-2-(difluoromethyl)-3-methylpyridine involves multi-step functionalization of pyridine precursors:

  • Nucleophilic Aromatic Substitution: Bromination at the 4-position using PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions.

  • Difluoromethylation: Introduction of the CF2H-\text{CF}_2\text{H} group via radical fluorination or electrophilic fluorinating agents like Selectfluor\text{Selectfluor}.

  • Methylation: Direct alkylation at the 3-position using methyl halides in the presence of Lewis acids .

Palladium-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the synthesis of biaryl and amine derivatives. For example:

C7H6BrF2N+Ar-B(OH)2Pd(PPh3)4C7H6F2N-Ar+B(OH)3\text{C}_7\text{H}_6\text{BrF}_2\text{N} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_7\text{H}_6\text{F}_2\text{N-Ar} + \text{B(OH)}_3

These reactions are critical for constructing complex molecules in drug discovery.

Applications in Medicinal Chemistry

Pharmacophore Development

The difluoromethyl group’s electronegativity and hydrogen-bonding capacity enhance interactions with enzymatic active sites. Preclinical studies suggest utility in:

  • Kinase Inhibition: Modulating ATP-binding pockets due to halogen-π interactions.

  • GPCR Targeting: Acting as a bioisostere for carboxylic acids in receptor ligands .

Case Study: Anticancer Lead Optimization

In a 2024 study, 4-bromo-2-(difluoromethyl)-3-methylpyridine derivatives demonstrated sub-micromolar IC50_{50} against breast cancer cell lines (MCF-7, MDA-MB-231). Structural analogs with piperazine side chains showed improved solubility without compromising potency.

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC50_{50} (nM)
Compound AEGFR L858R12.5
Compound BHER28.7
Compound CPDGFR-β23.1

Agrochemical Applications

Herbicide Precursors

Fluorinated pyridines are prized in agrochemicals for their resistance to oxidative degradation. 4-Bromo-2-(difluoromethyl)-3-methylpyridine serves as a precursor to:

  • Soil-Stable Herbicides: Derivatives with sulfonylurea moieties inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .

  • Insecticidal Synergists: Enhances cytochrome P450 inhibition in neonicotinoid formulations.

Environmental Persistence

Hazard TypeGHS CodePrecautionary Measures
Skin IrritationH315Wash with soap/water
Eye DamageH31915-minute water rinse
Respiratory IrritantH335Ensure adequate ventilation

Comparative Analysis with Analogous Compounds

Halogenated Pyridines

  • 4-Bromo-2-methylpyridine: Lacks fluorination, reducing metabolic stability but offering simpler synthesis .

  • 2-Bromo-4-(trifluoromethyl)pyridine: Higher electronegativity alters reaction kinetics in cross-couplings.

Fluorination Impact

The CF2H-\text{CF}_2\text{H} group in 4-bromo-2-(difluoromethyl)-3-methylpyridine provides a balance between lipophilicity and polarity, distinguishing it from non-fluorinated analogs.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in modulating non-kinase targets (e.g., ion channels).

  • Green Synthesis: Develop catalytic fluorination methods to reduce waste.

  • Toxicokinetics: Assess chronic exposure risks in industrial settings.

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